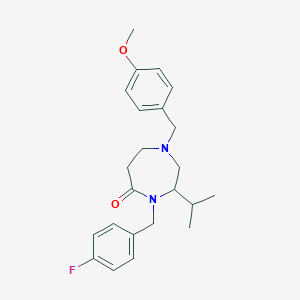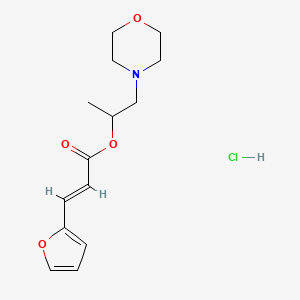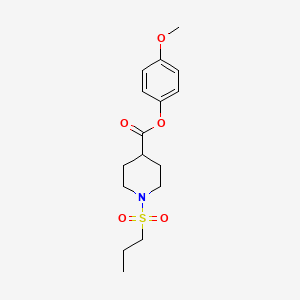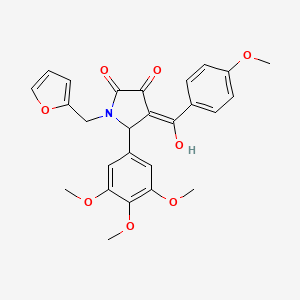![molecular formula C22H23ClN2O4 B5319760 N-{3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}valine](/img/structure/B5319760.png)
N-{3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}valine, commonly known as CMAV, is a synthetic compound used in scientific research for its various applications. CMAV has gained significant attention due to its potential to modulate protein-protein interactions and its ability to inhibit enzyme activity.
Mécanisme D'action
CMAV exerts its effect by binding to the active site of enzymes or the protein-protein interaction site. CMAV contains a benzoyl group, which is known to interact with the hydrophobic pocket of enzymes, thereby inhibiting their activity. Additionally, CMAV contains an acryloyl group, which can form covalent bonds with amino acid residues of proteins, thereby disrupting protein-protein interactions.
Biochemical and Physiological Effects:
CMAV has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that CMAV inhibits the activity of several enzymes, including cathepsin B, a protease involved in the degradation of extracellular matrix proteins. Additionally, CMAV has been shown to inhibit the activity of several kinases, including JNK and ERK, which play a critical role in various cellular processes, including cell proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
CMAV has several advantages for lab experiments. CMAV is a synthetic compound, which ensures high purity and reproducibility of the results. Additionally, CMAV has been shown to have a high affinity for enzymes and proteins, making it an effective tool for studying protein-protein interactions and enzyme activity. However, one of the limitations of CMAV is its potential to interact with other proteins and enzymes, leading to off-target effects.
Orientations Futures
The potential applications of CMAV in scientific research are vast. One of the future directions of CMAV research is the development of CMAV-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, CMAV can be used to study the role of protein-protein interactions in various biological processes, including signal transduction and gene regulation. Furthermore, CMAV can be used to develop new tools for studying enzyme activity and protein-protein interactions.
Conclusion:
CMAV is a synthetic compound used in scientific research for its various applications. The synthesis of CMAV involves a series of chemical reactions, and the compound has been shown to inhibit the activity of several enzymes and modulate protein-protein interactions. CMAV has several advantages for lab experiments, including high purity and reproducibility of the results. The potential applications of CMAV in scientific research are vast, and future directions of research include the development of CMAV-based drugs and new tools for studying enzyme activity and protein-protein interactions.
Méthodes De Synthèse
The synthesis of CMAV involves a series of chemical reactions. The starting material for the synthesis is L-valine, which undergoes a reaction with N-[(4-methylbenzoyl)amino]-3-(4-chlorophenyl)acrylamide in the presence of a base, to form the desired product, CMAV. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Applications De Recherche Scientifique
CMAV has been extensively used in scientific research for its various applications. One of the primary applications of CMAV is in the field of drug discovery. CMAV has been shown to inhibit the activity of several enzymes, including proteases and kinases, making it a potential drug candidate for the treatment of various diseases. Additionally, CMAV has been used to study protein-protein interactions, which play a crucial role in various biological processes, including signal transduction and gene regulation.
Propriétés
IUPAC Name |
2-[[(E)-3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4/c1-13(2)19(22(28)29)25-21(27)18(12-15-6-10-17(23)11-7-15)24-20(26)16-8-4-14(3)5-9-16/h4-13,19H,1-3H3,(H,24,26)(H,25,27)(H,28,29)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOCXVYIFPLUGK-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NC(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NC(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(2-thienylsulfonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5319680.png)
![ethyl {[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5319691.png)
![3-chloro-N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B5319706.png)

![N-cycloheptyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5319714.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-2-(methylthio)acetamide](/img/structure/B5319727.png)
![3-[5-(2,6-dichlorophenyl)-2-furyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5319737.png)


![8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5319746.png)
![1-ethyl-4-{[2-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]methyl}pyrrolidin-2-one](/img/structure/B5319753.png)

![2-(2-ethoxy-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5319761.png)
![1-methyl-4-[(3-methylphenyl)acetyl]piperazine](/img/structure/B5319767.png)